molecular formula C8H19N B049996 Octylamine CAS No. 111-86-4

Octylamine

Cat. No.: B049996
CAS No.: 111-86-4
M. Wt: 129.24 g/mol
InChI Key: IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Description

C8H19N . It is a primary amine characterized by a straight-chain alkyl group attached to an amino group. Octylamine is a colorless liquid with a strong, fishy odor and is slightly soluble in water but miscible with organic solvents like ethanol and ether. It is commonly used in organic synthesis, pharmaceuticals, and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octylamine can be synthesized through several methods:

    Reduction of Octanenitrile: One common method involves the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.

    Amination of Octyl Halides: Another method is the reaction of octyl halides (e.g., octyl chloride) with ammonia or primary amines under elevated temperatures and pressures.

    Hydroamination of Alkenes: This involves the addition of ammonia to octenes in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of octanenitrile. This process is efficient and yields high-purity this compound. The reaction is carried out under high pressure and temperature conditions, with hydrogen gas and a suitable catalyst .

Chemical Reactions Analysis

Octylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide.

    Reduction: It can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

    Acylation: It reacts with acyl chlorides or anhydrides to form amides.

    Alkylation: this compound can be alkylated to form secondary and tertiary amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Acylating Agents: Acyl chlorides, anhydrides.

    Alkylating Agents: Alkyl halides, alkyl sulfates.

Major Products Formed:

    This compound Oxide: Formed through oxidation.

    Octylamides: Formed through acylation.

    Secondary and Tertiary Amines: Formed through alkylation

Scientific Research Applications

Octylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Octylamine can be compared with other similar compounds such as:

    Hexylamine (C6H15N): A shorter-chain primary amine with similar chemical properties but lower boiling point and solubility.

    Decylamine (C10H21N): A longer-chain primary amine with higher boiling point and solubility.

    Dodecylamine (C12H27N): An even longer-chain primary amine with further increased boiling point and solubility.

Uniqueness of this compound:

This compound stands out due to its balanced properties and wide range of applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

octan-1-amine
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InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3
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InChI Key

IOQPZZOEVPZRBK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCN
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Molecular Formula

C8H19N
Record name OCTANAMINE
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Related CAS

142-95-0 (hydrochloride)
Record name Octylamine
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DSSTOX Substance ID

DTXSID8021939
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Molecular Weight

129.24 g/mol
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Physical Description

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS]
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Vapor Pressure

0.96 [mmHg]
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CAS No.

111-86-4, 68037-94-5, 1173022-14-4
Record name OCTANAMINE
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Synthesis routes and methods

Procedure details

A mixture of 20.4 g of the white solid obtained in Intermediate Preparation Example 8, 6.4 g of n-octylamine, 80 g of methyl ethyl ketone and 0.8 g of pyridine was heated at a temperature of 70° C. and reacted with stirring for 10 hours. After cooling, the reaction mixture was added in 800 mL of methanol with stirring over 15 minutes, and the mixture was further stirred for one hour. A deposited solid was collected by filtration and dried in vacuo to obtain 28 g of a pale whitish yellow solid. The resulting compound had a molecular weight measured by high-performance liquid chromatography of 15,000.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
white solid
Quantity
20.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octylamine
Reactant of Route 2
Octylamine
Reactant of Route 3
Octylamine
Reactant of Route 4
Octylamine
Reactant of Route 5
Octylamine
Reactant of Route 6
Octylamine

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